molecular formula C8H16ClN B1381114 Bicyclo[3.2.1]octan-3-amine hydrochloride CAS No. 23263-48-1

Bicyclo[3.2.1]octan-3-amine hydrochloride

Cat. No.: B1381114
CAS No.: 23263-48-1
M. Wt: 161.67 g/mol
InChI Key: CEMXONYLWNOMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.2.1]octan-3-amine hydrochloride is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Mechanisms

  • Bicyclo[3.2.1]octan-3-amine hydrochloride plays a significant role in various chemical reactions, such as deamination processes. For example, deamination of bicyclo[3.2.1]octan-3-yl-amines has been studied to understand the formation of carbonium ions, providing insights into the mechanisms of non-classical ion formation (Maskill & Wilson, 1984).

Synthesis and Organic Chemistry Applications

  • This compound is pivotal in the synthesis of various organic compounds. For instance, its role in the synthesis of 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones showcases its utility in creating complex organic structures (Mandzhulo et al., 2016).

Pharmacological Research

  • In pharmacological research, derivatives of this compound have been studied for their potential anti-influenza properties. Research on N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides indicates activity against influenza A viruses, similar to 1-adamantanamine hydrochloride (de la Cuesta et al., 1984).

Development of Enantioselective Synthesis Techniques

  • The compound is also involved in the development of enantioselective synthesis techniques, which are crucial for creating specific chiral molecules. For example, the enantioselective synthesis of bicyclo[3.2.1]octan-8-ones using tandem Michael-Henry reactions highlights the role of this compound in stereochemical control in organic synthesis (Ding et al., 2010).

Exploration in Organic and Biomolecular Chemistry

  • Research in organic and biomolecular chemistry often utilizes this compound for its unique structural features. For instance, studies on nitrone cycloaddition reactions have used this compound to synthesize complex bicyclo[3.2.1]octane scaffolds, demonstrating its versatility in organic synthesis (Bakthadoss & Mushaf, 2020).

Properties

IUPAC Name

bicyclo[3.2.1]octan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-4-6-1-2-7(3-6)5-8;/h6-8H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMXONYLWNOMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.